
Polyhexamethyleneguanidine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyhexamethyleneguanidine phosphate is a guanidine derivative known for its potent biocidal properties. It is widely used as a disinfectant due to its effectiveness against a broad spectrum of microorganisms, including bacteria and fungi. This compound is often utilized in various industrial and household products for its antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyhexamethyleneguanidine phosphate is synthesized through the polymerization of hexamethylenediamine and guanidine, followed by phosphorylation. The reaction typically involves heating hexamethylenediamine and guanidine in the presence of a catalyst to form polyhexamethyleneguanidine. This polymer is then reacted with phosphoric acid to produce this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale polymerization reactors where hexamethylenediamine and guanidine are combined under controlled temperatures and pressures. The resulting polymer is then treated with phosphoric acid in a continuous process to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Polyhexamethyleneguanidine phosphate primarily undergoes substitution reactions due to the presence of reactive guanidine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reaction conditions typically include mild temperatures and aqueous solutions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, usually under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted guanidine derivatives, oxidized guanidine compounds, and reduced forms of this compound .
Scientific Research Applications
Polyhexamethyleneguanidine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a biocidal agent in the synthesis of antimicrobial materials and coatings.
Biology: The compound is employed in studies related to microbial inhibition and biofilm prevention.
Medicine: Research has explored its potential in wound care and as a disinfectant in medical settings.
Mechanism of Action
Polyhexamethyleneguanidine phosphate exerts its effects by disrupting the cell membranes of microorganisms. The cationic guanidine groups interact with the negatively charged phospholipids in the cell membrane, leading to membrane destabilization and cell lysis. This interaction triggers oxidative stress and mitochondrial dysfunction, ultimately causing cell death .
Comparison with Similar Compounds
Chlorhexidine: A widely used antiseptic with strong antimicrobial activity.
Polyhexanide: Another guanidine-based biocide known for its use in wound care and disinfection
Polyhexamethyleneguanidine phosphate stands out for its broad-spectrum activity and lower toxicity, making it a valuable compound in various applications.
Properties
CAS No. |
89697-78-9 |
|---|---|
Molecular Formula |
C21H45N9X2.3H3O4P |
Molecular Weight |
717.631 |
Synonyms |
POLYHEXAMETHYLENE GUANIDINE PHOSPHATE; PHMG phosphate; Poly(iminoimidocarbonyliminohexamethylene) phosphate; PHMG phosphate/ Polyhexamethyleneguanidine phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


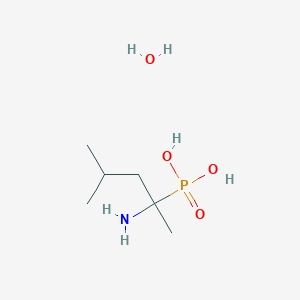
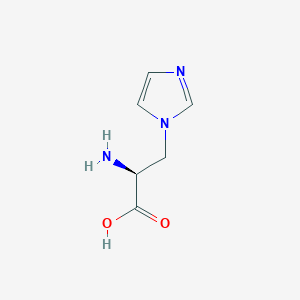

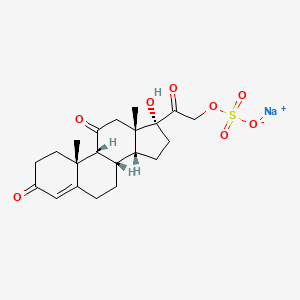
![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)

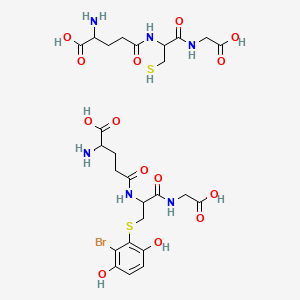
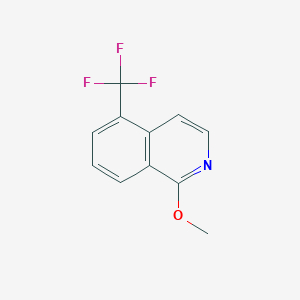
![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)
